2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide” is a complex organic molecule that contains several functional groups. It has two 4-chlorophenyl groups, an imidazole ring, a thioether linkage, and an acetamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring and the phenyl rings would likely contribute to the overall planarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring and the acetamide group are both nucleophilic and could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl groups could increase its lipophilicity, while the presence of the imidazole ring and the acetamide group could allow it to form hydrogen bonds .Scientific Research Applications
Synthetic Routes and Biological Activities
The scientific research surrounding 2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide and its derivatives has focused on their synthesis, structural determination, and evaluation for various biological activities. A novel synthetic route was developed to create a library of compounds, including derivatives of this acetamide, showing promising inhibitory potential against α-glucosidase, indicating potential applications in the treatment or management of diabetes. The structural determination of these compounds utilized techniques such as infrared, 1H-NMR, 13C-NMR, and mass spectrometry, highlighting the importance of accurate characterization in drug discovery processes (Iftikhar et al., 2019).
Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showcasing moderate to good efficacy. This research highlights the potential of these derivatives as leads for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Desai et al., 2008).
Antioxidant Activity
Further studies on similar derivatives have shown significant antioxidant activity, suggesting another avenue of therapeutic application. The antioxidant properties of these compounds could potentially be harnessed in the development of treatments for diseases caused by oxidative stress (Chkirate et al., 2019).
Corrosion Inhibition
Research into the corrosion inhibition potential of benzimidazole derivatives related to this compound has demonstrated their effectiveness in protecting carbon steel in acidic environments. This suggests potential industrial applications in the protection of metals from corrosion, which is a significant issue in various industries (Rouifi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-15-5-1-13(2-6-15)11-18(25)22-9-10-26-19-23-12-17(24-19)14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUXYJXOUVBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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